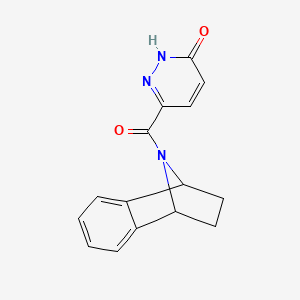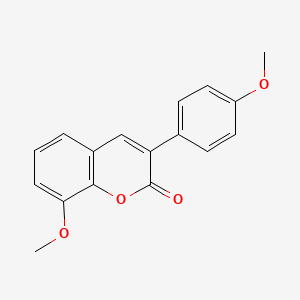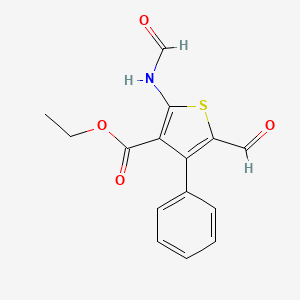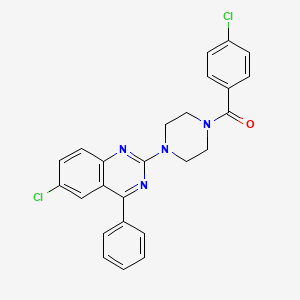
6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one, also known as TPN-3, is a chemical compound that has been of interest to researchers due to its potential use in scientific research. TPN-3 is a pyridazine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and ion channels. 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been shown to have an inhibitory effect on MAO, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has also been shown to have an inhibitory effect on AChE, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been shown to have an effect on the activity of ion channels, which are involved in the transmission of signals between neurons.
Biochemical and Physiological Effects
6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been shown to have a range of biochemical and physiological effects, including an inhibitory effect on MAO and AChE, as well as an effect on the activity of ion channels. 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been shown to have an effect on the levels of neurotransmitters such as dopamine and acetylcholine in the brain. 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has also been shown to have an effect on the activity of ion channels, which are involved in the transmission of signals between neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one in lab experiments is its potential use as a tool for studying the regulation of neurotransmitter levels and ion channel activity in the brain. 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been shown to have an inhibitory effect on MAO and AChE, which are involved in the regulation of neurotransmitters. Additionally, 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been shown to have an effect on the activity of ion channels, which are involved in the transmission of signals between neurons. One of the limitations of using 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one in lab experiments is its potential toxicity and the need for careful control of reaction conditions and purification techniques.
Zukünftige Richtungen
There are several future directions for research on 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one. One area of research could be the development of new synthesis methods for 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one that are more efficient and cost-effective. Another area of research could be the development of new derivatives of 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one that have different biochemical and physiological effects. Additionally, future research could focus on the potential use of 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Overall, 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has the potential to be a valuable tool for scientific research and could lead to new insights into the regulation of neurotransmitter levels and ion channel activity in the brain.
Synthesemethoden
6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been synthesized using various methods, including the reaction between 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)hydrazine and 2-chloronicotinoyl chloride, and the reaction between 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)hydrazine and 3-chloropyridazine. The synthesis of 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one is a multi-step process that requires careful control of reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has been shown to have an inhibitory effect on the activity of certain enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitters in the brain. 6-(1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carbonyl)pyridazin-3(2H)-one has also been shown to have an effect on the activity of ion channels, which are involved in the transmission of signals between neurons.
Eigenschaften
IUPAC Name |
3-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-8-5-11(16-17-14)15(20)18-12-6-7-13(18)10-4-2-1-3-9(10)12/h1-5,8,12-13H,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCWSCVTIHEIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2850193.png)



![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2850201.png)


![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2850204.png)
![3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2850205.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2850207.png)

